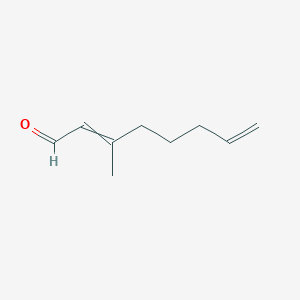

3-Methylocta-2,7-dienal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

845268-99-7 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3-methylocta-2,7-dienal |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h3,7-8H,1,4-6H2,2H3 |

InChI Key |

NMIWIKPWFIIOAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=O)CCCC=C |

Origin of Product |

United States |

Structural and Isomeric Considerations of 3 Methylocta 2,7 Dienal

Stereoisomeric Forms of the 3-Methylocta-2,7-dienal System

The chemical structure of this compound presents two key features that give rise to multiple stereoisomers: a carbon-carbon double bond at the C2-C3 position and a chiral center at the C3 carbon.

The double bond at the second carbon position (C2) allows for the existence of geometric isomers, designated as (E) and (Z) configurations. The (2E) isomer has the higher priority groups on opposite sides of the double bond, while the (2Z) isomer has them on the same side. A PubChem entry confirms the existence of (2E)-3-methylocta-2,7-dienal. nih.gov

Furthermore, the carbon atom at the third position (C3) is a stereocenter, as it is bonded to four different groups: a methyl group, a hydrogen atom, a C2=C1-CHO group, and a C4-C8 alkyl chain. This chirality leads to the possibility of two enantiomeric forms for each geometric isomer: (R) and (S).

Consequently, this compound can exist as four distinct stereoisomers:

(2E, 3R)-3-Methylocta-2,7-dienal

(2E, 3S)-3-Methylocta-2,7-dienal

(2Z, 3R)-3-Methylocta-2,7-dienal

(2Z, 3S)-3-Methylocta-2,7-dienal

Comparative Analysis with Related Acyclic Octadienal Isomers

To better understand the structural nuances of this compound, a comparative analysis with other acyclic octadienal isomers is insightful.

3,7-Dimethylocta-2,6-dienal (Citral, including Geranial and Neral (B7780846) isomers)

Perhaps the most well-known acyclic monoterpene aldehyde is Citral (B94496), or 3,7-Dimethylocta-2,6-dienal. nih.govwikipedia.org It is a mixture of two geometric isomers: Geranial (the E-isomer) and Neral (the Z-isomer). nih.govwikipedia.orgwisc.eduepa.gov

Structurally, Citral differs from this compound in two key aspects:

Methylation: Citral has two methyl groups, at positions C3 and C7, whereas this compound has only one methyl group at position C3.

Double Bond Position: In Citral, the second double bond is located at C6, creating a conjugated system with the C2 double bond in some of its derivatives. In this compound, this double bond is at the terminal C7 position.

These differences in structure have a significant impact on the chemical properties and spatial arrangement of the molecules.

3,7-Dimethylocta-2,4-dienal

Another relevant isomer is 3,7-Dimethylocta-2,4-dienal. Like Citral, it possesses two methyl groups. However, its distinguishing feature is the conjugated double bond system at the C2 and C4 positions. This conjugation influences the electronic properties of the aldehyde functional group. PubChem provides information on this compound, highlighting its distinct isomeric structure compared to both Citral and this compound.

Other Relevant Octadienal and Octatrienal Architectures

Expanding the comparison to other related structures provides a broader context. For instance, 2,4,6-Octatrienal is a polyunsaturated aldehyde with a conjugated system of three double bonds. This extensive conjugation significantly alters its chemical reactivity and physical properties compared to the dienals.

Another example is 2,6-Dimethyl-2,4,6-octatriene , which is an octatriene hydrocarbon, lacking the aldehyde functional group but sharing the eight-carbon backbone with methyl substitutions.

These comparisons underscore how variations in the number and position of methyl groups and double bonds within an eight-carbon chain can lead to a diverse array of chemical structures and properties.

Data Tables

Table 1: Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Isomeric Forms |

| This compound | C₉H₁₄O | 138.21 | (2E, 3R), (2E, 3S), (2Z, 3R), (2Z, 3S) |

| 3,7-Dimethylocta-2,6-dienal (Citral) | C₁₀H₁₆O | 152.24 | Geranial (E), Neral (Z) nih.govwikipedia.org |

| 3,7-Dimethylocta-2,4-dienal | C₁₀H₁₆O | 152.24 | E/Z isomers at C2 and C4 |

| 2,4,6-Octatrienal | C₈H₁₀O | 122.16 | Multiple E/Z isomers |

Compound Names Mentioned in this Article

Synthetic Methodologies for 3 Methylocta 2,7 Dienal and Analogous Scaffolds

Direct Synthetic Approaches to 3-Methylocta-2,7-dienal

Direct synthetic routes to (2E)-3-methylocta-2,7-dienal (CID 92033360) are of interest for accessing this specific isomer. nih.gov While detailed, specific industrial-scale syntheses are often proprietary, general methodologies for similar structures, such as the oxidation of the corresponding alcohol, (2E)-3-methylocta-2,7-dien-1-ol, can be inferred. uni.lusigmaaldrich.com The molecular formula of this compound is C9H14O. nih.gov

Stereoselective Synthesis of Related Octadienal and Octatrienoic Acid Derivatives

The synthesis of structurally related compounds, such as various octadienal and octatrienoic acid derivatives, often requires precise control over the geometry of the double bonds.

Mizoroki-Heck Arylation in the Synthesis of Aryloctadienoic Acids

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgchemtube3d.com This reaction provides a convenient method for the arylation of olefins. mdpi.com While direct examples of its use for this compound are not prevalent in the provided results, the arylation of related octadienoic acids is a plausible application. For instance, the arylation of an octadienoic acid precursor at a terminal double bond could introduce an aryl group, leading to a variety of substituted derivatives. The reaction typically involves an oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the olefin and β-hydride elimination to yield the product. chemtube3d.com The regioselectivity of the arylation is often high at the less substituted carbon of the double bond due to steric factors. mdpi.com

The general mechanism of the Mizoroki-Heck reaction is as follows:

Oxidative Addition: The aryl halide (or triflate) adds to the Pd(0) catalyst to form a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The Pd(0) catalyst is regenerated by a base, which facilitates the elimination of HX from the palladium-hydride complex. chemtube3d.com

Challenges in Mizoroki-Heck reactions can include issues with selectivity and reactivity, but careful selection of catalysts and reaction conditions has enabled successful couplings with various alkenes. chemrxiv.org

Construction of Substituted Octatrienoic Acid Scaffolds

The synthesis of more complex scaffolds, such as substituted octatrienoic acids, has been achieved through multi-step sequences. For example, a stereoselective synthesis of (2E,4E,6Z)-7-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-3-methylocta-2,4,6-trienoic acid, a retinoid X receptor modulator, highlights the construction of such complex molecules. acs.org Another example involves the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, which were synthesized in seven steps from 1-heptyne. nih.gov This synthesis utilized palladium-catalyzed cross-coupling reactions and a stereoselective Wittig reaction. nih.gov

General Synthetic Transformations Utilizing Octadienal Precursors

Octadienal precursors, like citral (B94496) (3,7-dimethyl-2,6-octadienal), are versatile starting materials for various synthetic transformations. researchgate.net For example, the epoxidation of citral can be achieved using various oxidizing agents. researchgate.net These epoxy derivatives can then undergo further acid-catalyzed transformations to yield a range of products. researchgate.net Additionally, citral can be oxidized to the corresponding geranic acid, which can then be esterified with various substituted aromatic rings to create novel compounds. mdpi.com

Preparation of 3-Methylocta-2,7-dien-1-ol as a Synthetic Intermediate

The alcohol precursor, 3-methylocta-2,7-dien-1-ol, is a key intermediate in the synthesis of this compound. The (E)-isomer of this alcohol has the CAS number 2307891-71-8. sigmaaldrich.com Its synthesis can be approached through various methods common in organic synthesis, such as the reduction of a corresponding carboxylic acid or ester, or through Grignard reactions. The molecular formula of this alcohol is C9H16O. uni.lu

Green Chemistry Approaches in Related Octadienal Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemicals to minimize environmental impact. acs.orgnih.gov These principles include maximizing atom economy, using safer solvents, and reducing the use of derivatizing agents. acs.org In the context of octadienal synthesis, green approaches could involve the use of enzymatic reactions, which can be highly specific and reduce the need for protecting groups. acs.org For example, the oxidation of geraniol (B1671447) to geranial can be achieved using enzymes. medchemexpress.com Another green approach is the use of water as a solvent or performing reactions in the absence of a solvent. wikipedia.org The development of catalysts that can be easily recovered and reused, such as those immobilized on solid supports, also aligns with green chemistry principles. wikipedia.org

Chemical Reactivity and Transformation Studies of 3 Methylocta 2,7 Dienal Analogs

Oxidation Reactions

The oxidation of dienal structures, such as analogs of 3-methylocta-2,7-dienal, is a critical area of study, with implications for their atmospheric chemistry and synthetic utility. The presence of multiple reactive sites allows for a range of oxidation products depending on the reagents and conditions employed.

Thermal Oxidation Pathways of Dienal Structures

Thermal oxidation provides a pathway to selectively modify dienal structures. Studies on citral (B94496) (3,7-dimethylocta-2,6-dienal), a close analog, demonstrate that thermal oxidation using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) at room temperature leads to specific products. researchgate.netresearchgate.netscispace.com This reaction preferentially yields the corresponding 6,7-epoxy derivative. researchgate.netscispace.com This selectivity indicates that the trisubstituted double bond is more susceptible to thermal epoxidation with m-CPBA than the conjugated double bond near the aldehyde. researchgate.netresearchgate.netscispace.com In some cases, thermal oxidation of related aromatic compounds can lead to dimerization of the initially formed epoxide. kau.edu.sa

Table 1: Products of Thermal Oxidation of Citral with m-CPBA

| Reactant | Oxidizing Agent | Key Condition | Major Product | Citation |

|---|

Photosensitized Oxygenation and Hydroperoxide Formation

When exposed to light in the presence of a photosensitizer, dienal analogs undergo oxygenation to form hydroperoxides. researchgate.netresearchgate.netscispace.com For citral, this reaction, conducted in the presence of sensitizers like tetraphenylporphyrin, Rose Bengal, or chlorophyll, results in a mixture of two isomeric hydroperoxides. researchgate.netresearchgate.netscispace.comacs.org The products formed are (2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dienal and (2E,5E)-7-hydroperoxy-3,7-dimethylocta-2,5-dienal. researchgate.netresearchgate.netscispace.com This process, involving singlet oxygen, demonstrates an alternative oxidation pathway that differs significantly from thermal oxidation by targeting different positions on the carbon backbone. researchgate.net

Table 2: Photosensitized Oxygenation Products of Citral

| Reactant | Sensitizer | Products | Citation |

|---|---|---|---|

| Citral | Tetraphenylporphyrin, Rose Bengal, or Chlorophyll | (2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dienal | researchgate.netresearchgate.netscispace.com |

Epoxidation Reactions of Carbon-Carbon Double Bonds

The epoxidation of carbon-carbon double bonds in dienals is a key transformation for synthesizing valuable intermediates. This reaction can be achieved using various reagents, including peroxy acids and hydrogen peroxide. The Prilezhaev reaction, which utilizes an organic peroxy acid such as m-CPBA, is a common method for converting alkenes to epoxides. mychemblog.com The reaction proceeds via a concerted mechanism where the peracid acts as an electrophile. mychemblog.com

In the case of citral, photochemical epoxidation with hydrogen peroxide can yield a mixture of epoxy derivatives at both the C2=C3 and C6=C7 double bonds. researchgate.netscispace.com In contrast, thermal oxidation with m-CPBA selectively produces the 6,7-epoxy derivative, highlighting the tunability of the reaction based on the chosen conditions. researchgate.netresearchgate.netscispace.com The selectivity of epoxidation is often influenced by the substitution pattern of the double bond, with electron-rich, more substituted double bonds generally being more reactive.

Autoxidation Processes and Derived Products

Dienals and related terpenoids can undergo autoxidation upon exposure to air, a process often enhanced by heat or light. scispace.com This process typically involves the formation of hydroperoxides as primary products, which can then be converted into a variety of more stable secondary oxidation products. mdpi.com Studies on the autoxidation of linalool (B1675412), a terpene alcohol structurally related to dienals, have identified a range of products including hydroperoxides, diols, and aldehydes like 6-hydroxy-2,6-dimethylocta-2,7-dienal. mdpi.comresearchgate.net The primary hydroperoxides identified from linalool autoxidation are 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol and 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol. researchgate.net The atmospheric oxidation of halogenated dienal analogs is primarily driven by reactions with OH radicals, leading to stable organic hydroperoxides, alcohols, and carbonyl compounds. tandfonline.comjournals.co.za

Table 3: Selected Autoxidation Products of Linalool

| Starting Compound | Condition | Identified Products | Citation |

|---|---|---|---|

| Linalool | Air Exposure | 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol | mdpi.com |

| 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol | researchgate.net | ||

| 6-hydroxy-2,6-dimethylocta-2,7-dienal | mdpi.com | ||

| 2,6-dimethylocta-3,7-diene-2,6-diol | mdpi.com |

Derivatization Strategies

Derivatization of dienals is employed to modify their chemical properties, facilitate analysis, or synthesize new compounds. One of the most common strategies involves the reaction of the aldehyde group.

Oxime Formation and Stereoisomer Separation from Dienals

The reaction of dienals with hydroxylamine (B1172632) hydrochloride results in the formation of oximes. This reaction is a standard method for derivatizing aldehydes and ketones. Starting from citral, which is a mixture of the (Z)-isomer (neral) and the (E)-isomer (geranial), a mixture of four diastereomeric oximes can be synthesized. researchgate.net These stereoisomers include (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z) forms. researchgate.net

The synthesis can be performed efficiently using a solvent-free mechanochemical reaction with hydroxylamine hydrochloride and sodium hydroxide (B78521) at room temperature. researchgate.net A significant challenge and area of research is the separation of these resulting stereoisomers. Isocratic silica-gel column chromatography has been successfully used to isolate all four stereoisomeric oximes in their pure state, allowing for their individual characterization by NMR spectroscopy. researchgate.net The formation of oximes typically produces a mixture of Z and E geometric isomers, and the ratio can be influenced by reaction conditions. researchgate.net

Table 4: Stereoisomeric Oximes Derived from Citral

| Starting Material | Reagents | Products (Stereoisomers) | Separation Method | Citation |

|---|

Other Functional Group Transformations Relevant to the Octadienal Backbone

The octadienal backbone of this compound, featuring an aldehyde and two double bonds, is susceptible to a variety of functional group transformations. These reactions are fundamental in synthetic organic chemistry for the creation of more complex molecules. The reactivity is largely centered around the electrophilic nature of the aldehyde and the nucleophilicity of the carbon-carbon double bonds.

Oxidation: The aldehyde group of this compound is expected to be readily oxidized to a carboxylic acid under the influence of various oxidizing agents. This is a common transformation for aldehydes. For instance, studies on the related compound 3-methylhepta-2,6-dienal (B14668340) have shown that it can be oxidized to the corresponding carboxylic acid. Similarly, the oxidation of citral is a well-documented process. scispace.com The double bonds can also be subject to oxidation, leading to the formation of epoxides, particularly at the more electron-rich C2=C3 double bond, as observed in the oxidation of citral. scispace.com

Reduction: The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, 3-methylocta-2,7-dien-1-ol. This transformation can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). More potent reducing agents, like lithium aluminum hydride (LiAlH₄), would also reduce the aldehyde and potentially one or both of the double bonds. The reduction of the aldehyde in 3-methylhepta-2,6-dienal to an alcohol has been reported.

Addition Reactions: The conjugated system in this compound, specifically the α,β-unsaturated aldehyde moiety, is prone to both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the β-carbon). The outcome of the reaction often depends on the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman reagents (organocuprates), typically favor 1,4-addition.

Wittig and Related Reactions: The aldehyde functionality can undergo olefination reactions, such as the Wittig reaction, to extend the carbon chain and form a new double bond. This reaction would convert the aldehyde group into an alkene, providing a route to a variety of other derivatives.

A summary of expected functional group transformations for this compound, based on the reactivity of its analogs, is presented in the table below.

| Reaction Type | Reagent/Conditions | Expected Major Product |

| Oxidation (Aldehyde) | KMnO₄, H₂O, acidic conditions | 3-Methylocta-2,7-dienoic acid |

| Oxidation (Epoxidation) | m-CPBA | 2,3-Epoxy-3-methylocta-7-enal |

| Reduction (Aldehyde) | NaBH₄, EtOH | 3-Methylocta-2,7-dien-1-ol |

| 1,4-Conjugate Addition | (CH₃)₂CuLi, then H₃O⁺ | 3-Methyl-3-methyloct-7-enal |

| Wittig Reaction | Ph₃P=CH₂, THF | 4-Methylnona-1,3,8-triene |

Isomerization Phenomena in Solution and Under Analytical Conditions

Isomerization is a key chemical process where a compound transforms into one of its isomers, which has the same chemical formula but a different arrangement of atoms. britannica.comwikipedia.org For this compound, two primary types of isomerization are of interest: geometric (cis/trans) isomerization around the C2=C3 double bond and positional isomerization involving the migration of the double bonds.

The C2=C3 double bond in this compound can exist as either the (E)- or (Z)-isomer. The interconversion between these isomers can be facilitated by heat, light, or catalysts. In many natural sources of related compounds like citral, a mixture of both (E)- and (Z)-isomers (geranial and neral (B7780846), respectively) is found. nih.gov The stability of these isomers can be influenced by steric hindrance; typically, the trans (E) isomer is more stable than the cis (Z) isomer due to reduced steric strain. wikipedia.org

Positional isomerization, the migration of the double bonds along the carbon chain, can also occur, particularly under acidic or basic conditions, or in the presence of transition metal catalysts. For instance, the isolated double bond at the C7 position could potentially migrate to a more stable conjugated position with the C2=C3 double bond, although this would depend on the specific reaction conditions. Studies on the isomerization of allylic alcohols, which are structurally related to the reduction product of this compound, have shown that ruthenium complexes can catalyze the redox isomerization of the alcohol to the corresponding carbonyl compound, a process that involves double bond migration. guidechem.com

Under analytical conditions, such as those used in gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, isomerization can sometimes be observed. For example, high temperatures in a GC injection port can potentially cause thermal isomerization. The choice of solvent can also influence the equilibrium between isomers in solution.

| Isomerization Type | Conditions | Potential Outcome |

| Geometric Isomerization | Heat, light, or acid/base catalysis | Interconversion between (2E)- and (2Z)-3-methylocta-2,7-dienal |

| Positional Isomerization | Acid or base catalysis, transition metal catalysts | Migration of the C7=C8 double bond to form a conjugated system |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Methylocta-2,7-dienal, enabling the elucidation of its carbon-hydrogen framework and the spatial arrangement of its atoms.

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to its unique structural features. The aldehydic proton (-CHO) is typically observed as a doublet in the downfield region, around δ 9.8-10.0 ppm. The vinyl protons on the C2=C3 double bond and the terminal C7=C8 double bond appear in the olefinic region (δ 5.0-7.0 ppm). The methyl group attached to the C3 position and the allylic and aliphatic methylene (B1212753) protons produce signals in the upfield region of the spectrum. The precise chemical shifts and coupling patterns are crucial for confirming the molecular structure. For instance, the coupling between the aldehydic proton and the C2 proton provides direct evidence for the α,β-unsaturated aldehyde moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around δ 190-195 ppm. Carbons involved in the double bonds (C2, C3, C7, C8) resonate in the δ 100-165 ppm range. The methyl carbon and the sp³-hybridized methylene carbons are found in the more shielded, upfield region of the spectrum. The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's carbon skeleton.

A related compound, (4R,5S,6S,Z)-5-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-2,4-dimethylocta-2,7-dienal, showcases the utility of these techniques in characterizing complex dienal structures. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CHO) | 191.5 |

| C2 | 128.0 |

| C3 | 164.8 |

| C4 | 33.1 |

| C5 | 28.9 |

| C6 | 36.2 |

| C7 | 137.5 |

| C8 | 115.3 |

| C9 (CH₃) | 18.7 |

Two-dimensional NMR experiments are critical for establishing the stereochemistry of this compound, particularly the geometry of the C2=C3 double bond (E/Z isomerism). The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is especially powerful for this purpose. sfu.ca

A NOESY spectrum maps correlations between protons that are close in space, regardless of whether they are connected through bonds. For this compound, a key NOE correlation would be between the aldehydic proton (H1) and the protons on the C4 methylene group. The presence or absence of this correlation can help determine the E or Z configuration of the C2=C3 double bond. Similarly, NOEs between the C2 proton and the C9 methyl protons can provide conformational insights. Such analyses have been successfully applied to complex natural products containing similar structural motifs. sfu.caacs.org

Precise determination of proton-proton (³JHH) coupling constants is essential for detailed conformational analysis. While these values can be estimated from 1D NMR spectra, overlapping signals can often complicate direct measurement. Iterative spin simulations offer a computational method to refine these values. nih.gov

This process involves creating a theoretical NMR spectrum based on estimated chemical shifts and coupling constants. This simulated spectrum is then compared to the experimental spectrum. The input parameters are iteratively adjusted until the simulated and experimental spectra match as closely as possible. This technique allows for the extraction of highly accurate coupling constants, even from complex or second-order splitting patterns. These refined J-coupling values can then be used in Karplus-type equations to determine dihedral angles and provide a more detailed picture of the molecule's preferred conformation in solution. acs.org

Two-Dimensional (2D) NMR (e.g., NOESY) for Stereochemical Assignment

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of this compound and offers clues to its structure through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. For this compound (C₉H₁₄O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.10). nih.gov

The fragmentation pattern provides valuable structural information. Characteristic fragmentation pathways for unsaturated aldehydes include cleavage of the C-C bonds adjacent to the carbonyl group and the double bonds. Common fragments would likely result from the loss of the aldehyde group (-CHO), a methyl radical (-CH₃), or cleavage at the allylic positions. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. The NIST WebBook provides extensive mass spectral data for the related compound, geranial ((E)-3,7-dimethylocta-2,6-dienal), which shows characteristic fragments that are useful for comparison. nist.gov

Interactive Data Table: Predicted Key EI-MS Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 138 | [C₉H₁₄O]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ (Loss of a methyl group) |

| 109 | [M - CHO]⁺ (Loss of the formyl radical) |

| 95 | [C₇H₁₁]⁺ (Further fragmentation) |

| 67 | [C₅H₇]⁺ (Cyclic fragment or cleavage) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) with minimal fragmentation. researchgate.net Its primary strength lies in its ability to measure the mass of an ion with extremely high accuracy (typically to within 5 ppm).

This precision allows for the unambiguous determination of the elemental composition of this compound. For example, the calculated exact mass of the protonated molecule [C₉H₁₄O + H]⁺ is 139.11174. An experimental measurement from an HR-ESI-MS instrument that matches this value would confirm the molecular formula as C₉H₁₄O, ruling out other possible formulas with the same nominal mass. This technique is a cornerstone of modern chemical analysis for confirming the identity of newly synthesized compounds or isolated natural products. researchgate.netresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. While detailed, peer-reviewed spectral data specifically for this compound are not extensively published, the expected characteristic absorption and scattering bands can be predicted based on its molecular structure.

The structure of this compound contains key functional groups: a conjugated aldehyde, a carbon-carbon double bond in conjugation with the carbonyl, and an isolated carbon-carbon double bond. IR spectroscopy would reveal the presence of these groups through their characteristic vibrational frequencies. The most prominent peak would be the strong C=O stretching vibration of the conjugated aldehyde. The C=C stretching vibrations for both the conjugated and isolated double bonds would also be observable, typically in the fingerprint region of the spectrum. The aldehydic C-H bond gives rise to characteristic stretches as well.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the dienal would be expected to produce strong signals in the Raman spectrum.

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch (Conjugated) | 1685-1665 |

| Alkene (C=C) | Stretch (Conjugated) | 1650-1600 |

| Alkene (C=C) | Stretch (Isolated) | 1680-1640 |

| Aldehyde (C-H) | Stretch | 2850-2800 and 2750-2700 |

| Alkene (=C-H) | Stretch | 3100-3000 |

X-ray Diffraction Analysis for Solid-State Structural Conformation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry. For a compound like this compound, which is likely a liquid at standard conditions, X-ray diffraction analysis would require crystallization, potentially at low temperatures or through the formation of a solid derivative.

Currently, there are no published X-ray crystallographic data for this compound in the scientific literature. nih.gov Should a crystalline sample be obtained, X-ray analysis could confirm the planarity of the conjugated system and provide exact conformational details of the aliphatic chain.

Chromatographic Separation Techniques

Chromatography is indispensable for the separation, identification, and purification of chemical compounds. Techniques such as HPLC, GC, and column chromatography are vital in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. openaccessjournals.com For this compound, a moderately polar compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the principle that less polar compounds will have a stronger affinity for the stationary phase and thus elute later. This technique is crucial for assessing the purity of this compound and can be scaled up for preparative purposes to isolate the compound from reaction mixtures or natural extracts. sielc.comsielc.com While specific application notes for this compound are not widely available, methods developed for similar isomeric compounds like citral (B94496) can be adapted. sielc.com

Table 2: Illustrative HPLC Parameters for Analysis of an Aldehyde like this compound

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~238 nm (λmax for conjugated system) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds. wisc.edu Given its structure, this compound is expected to be sufficiently volatile for GC analysis. This method is used for purity assessment, identification of isomers, and quantification. nih.govpangaea.de

In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. wisc.edu Coupling GC with a mass spectrometer (GC-MS) allows for both separation and structural identification based on the mass-to-charge ratio of fragmented ions. nih.govnih.gov While specific retention indices for this compound are not documented in major databases, methods are well-established for its isomers, which involve using non-polar or medium-polarity columns. wisc.edu

Table 3: Typical GC and GC-MS Parameters for Volatile Aldehyde Analysis

| Parameter | Condition |

| Column | HP-5MS, DB-5, or similar non-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Column chromatography is a fundamental preparative technique used to purify compounds on a larger scale than analytical chromatography. For the isolation of this compound from a synthesis mixture, normal-phase column chromatography is typically employed.

This technique uses a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), and a non-polar mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). google.com The components of the mixture are separated based on their polarity; more polar compounds adhere more strongly to the silica gel and elute more slowly, while less polar compounds travel down the column faster. By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted and collected in fractions. This method is effective for removing impurities and isolating the pure this compound. google.comscispace.com

Biological Research Implications of 3 Methylocta 2,7 Dienal and Its Octadienal Analogs Non Human Systems

Enzyme Modulation and Inhibition Studies

The interaction of 3-methylocta-2,7-dienal and its analogs with various enzyme systems has been a subject of scientific investigation, revealing specific inhibitory activities that carry implications for metabolic and cellular processes.

Citral (B94496), a mixture of the geometric isomers geranial ((2E)-3,7-dimethylocta-2,6-dienal) and neral (B7780846) ((2Z)-3,7-dimethylocta-2,6-dienal), is recognized as an inhibitor of aldehyde oxidase (EC 1.2.3.1). nih.gov This enzyme plays a crucial role in the metabolism of various aldehydes. Research has also explored the inhibitory potential of related structures; for instance, studies on the pharmacophore of ascofuranone, a specific inhibitor of aldehyde oxidase (AOX), have provided insights into the functional interactions required for potent inhibition, highlighting the importance of hydrogen-bonding abilities. niph.go.jp

Furthermore, citral has been shown to inhibit aldehyde dehydrogenase. tum.de This enzyme is part of the pathway that oxidizes retinol (B82714) (Vitamin A) to retinoic acid. In mouse epidermal extracts, citral was found to significantly inhibit the formation of retinoic acid from retinol, demonstrating its ability to modulate this critical biological conversion. researchgate.net

Beyond aldehyde oxidase, citral and its analogs modulate other enzymes. Citral is known to be an inhibitor of alcohol dehydrogenase. researchgate.net This enzyme catalyzes the reversible oxidation of retinol to retinal, the first step in retinoic acid synthesis. The inhibitory action of citral on this enzyme in mouse epidermal extracts underscores its potential to influence retinoid metabolism at a physiological level. researchgate.net

In the context of neurodegenerative disorder research, derivatives of related monoterpenes have been studied for their interaction with key enzymes. For example, computational studies on linalool (B1675412) derivatives, which can be metabolized to compounds like (E)-6-hydroxy-2,6-dimethylocta-2,7-dienal (8-oxolinalool), have explored their potential interactions with enzymes such as Catechol-O-methyltransferase (COMT) and Monoamine Oxidase B (MAO-B), which are important targets in managing neurodegenerative conditions. nih.gov

Aldehyde Oxidase Inhibition

Insecticidal Activity of Octadienal Analogs

Analogs of this compound have demonstrated significant insecticidal and acaricidal (mite-killing) properties. wikipedia.org Research has focused on their efficacy against various pests, particularly stored food mites and house dust mites. researchgate.netresearchgate.net

Studies on 3,7-dimethyl-2,6-octadienal (B7798219) (citral) and its structural analogs have quantified their lethal efficacy against the stored food mite Tyrophagus putrescentiae. researchgate.net The results indicate that the number and position of double bonds in the carbon chain influence the compound's potency. researchgate.net For instance, 2,4-octadienal (B1147779) showed the highest activity in both fumigant and contact bioassays. researchgate.net These findings suggest that octadienal analogs are promising candidates for controlling food mites. researchgate.net

The acaricidal activity of 3,7-dimethyl-2,6-octadienal has also been confirmed against house dust mites (Dermatophagoides farinae and D. pteronyssinus). researchgate.net The compound's mode of action is largely attributed to vapor action, as it is significantly more effective in closed containers. researchgate.net Interestingly, treatment with this compound also resulted in a distinct color change in the mites, from colorless to golden brown, indicating a potential secondary use as a mite indicator. researchgate.net

Insecticidal Activity of Octadienal Analogs against T. putrescentiae

This table displays the median lethal dose (LD50) values for various octadienal analogs in fumigant and contact bioassays against the stored food mite Tyrophagus putrescentiae.

| Compound | Fumigant LD50 (µg/cm³) | Contact LD50 (µg/cm²) |

|---|---|---|

| 2,4-Octadienal | 2.09 | 11.08 |

| 3,7-Dimethyl-6-octenal | 3.60 | 29.34 |

| 3,7-Dimethyl-2,6-octadienal | 6.18 | 36.17 |

| 2-Octenal | 7.45 | 47.36 |

Anti-Inflammatory Mechanisms of Related Isomers (e.g., Geranial in Macrophages)

The isomers of 3,7-dimethylocta-2,6-dienal, neral (the cis or Z-isomer) and geranial (the trans or E-isomer), exhibit notable anti-inflammatory properties, particularly through their actions on macrophages. cbs.dkmedchemexpress.com Geranial can inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages. medchemexpress.com It also demonstrates an ability to inhibit the secretion of Interleukin-1 beta (IL-1β) that is mediated by the NLRP-3 inflammasome. medchemexpress.com

Comparative studies have revealed differences in the anti-inflammatory efficacy of neral and geranial. cbs.dk In lipopolysaccharide (LPS)-stimulated macrophages, neral showed a greater inhibitory effect on the secretion of TNF-α and IL-6 compared to geranial. cbs.dk Furthermore, neral was more effective at inhibiting the expression of inflammatory mediators like pro-IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). cbs.dk While both isomers significantly inhibited NLRP-3 inflammasome-mediated IL-1β secretion, they displayed different effects on the phosphorylation of key signaling proteins such as ERK1/2, JNK1/3, p38, and IκB, indicating distinct cellular molecular mechanisms. cbs.dk

The anti-inflammatory activity of related compounds like geraniol (B1671447), the corresponding alcohol, further supports these findings. Geraniol has been shown to protect against acute liver failure by regulating macrophage polarization and suppressing the NLRP3 inflammasome. nih.gov In other models, geraniol has been observed to reduce inflammatory responses by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines by blocking the NF-κB and MAPK signaling pathways. nih.gov

Inhibition of Cytokine Secretion by Neral and Geranial

This table compares the percentage of inhibition of TNF-α and IL-6 secretion by neral and geranial in LPS-stimulated macrophages at a 66 µM dose.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Neral | 81.4 | 58.2 |

| Geranial | 63.6 | 46.8 |

Antifungal Efficacy of Isomeric Compounds

Citral, the isomeric mixture of geranial and neral, and its derivatives have demonstrated broad-spectrum antifungal activity against various pathogenic fungi. researchgate.netnih.govmdpi.com The mechanism of action often involves the disruption of fungal cell structures and metabolic processes. nih.govresearchgate.net

Research on Penicillium digitatum, a citrus postharvest pathogen, revealed that citral inhibits mycelial growth in a dose-dependent manner. nih.gov The antifungal mechanism is linked to damage of the oxidative phosphorylation process and the cell membrane, leading to a massive accumulation of reactive oxygen species (ROS). nih.gov Similarly, studies on Geotrichum citri-aurantii showed that citral significantly inhibits mycelial growth, with the proposed mechanism being the disruption of the cell membrane, causing the loss of cellular components. researchgate.net

Citral has also been found to be effective against human pathogens like Cladophialophora carrionii and Candida albicans. researchgate.netnih.gov Against C. carrionii, citral was capable of inhibiting both mycelial growth and the germination of conidia, and it was found to affect the structure of the fungal cell membrane. researchgate.net In the case of C. albicans, citral inhibited the formation of pseudohyphae and chlamydoconidia. nih.gov

Furthermore, synthetic derivatives have been developed to enhance this antifungal potential. A series of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives and their 6,7-epoxy analogs have been synthesized and tested against several phytopathogenic fungi, with some compounds showing excellent inhibition rates against Rhizoctonia solani and Fusarium graminearum. mdpi.com

Antifungal Activity of Volatile Compounds against G. citri-aurantii

This table shows the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for citral and other volatile compounds against the fungus Geotrichum citri-aurantii.

| Compound | MIC (μL/mL) | MFC (μL/mL) |

|---|---|---|

| Citral | 0.50 | 1.00 |

| Octanal | 0.50 | 2.00 |

| α-Terpineol | 2.00 | 4.00 |

Occurrence as Natural Products and Metabolites in Biological Systems

This compound and its isomers and analogs are widespread in nature, occurring as volatile organic compounds in a variety of plants and as metabolites in different biological systems. nih.govwikipedia.org

Citral (a mixture of geranial and neral) is a primary constituent of the essential oils of several plants. It is found in very high concentrations in lemon myrtle (90–98%), Litsea cubeba (70–85%), and lemongrass (Cymbopogon citratus, 65–85%). wikipedia.org It also occurs in the oils of verbena, lemon, orange, and the fruit of Litsea pungens. nih.govresearchgate.net The distinct lemon-like aroma of these plants is largely attributed to the presence of these aldehydes.

In addition to plants, octadienal compounds are produced by other organisms. For example, octadienal is produced by the marine diatom Skeletonema costatum. nih.gov Furthermore, (2E,7)-octadienal has been identified as a novel female-specific compound in certain insects, suggesting a role in chemical communication or pheromonal signaling. researchgate.net

These compounds also arise as metabolic products. Linalool, a common monoterpene alcohol in plants, can be metabolized by cytochrome P450 enzymes to form oxidized derivatives. oup.com For instance, in Arabidopsis, linalool is converted to hydroxylated and carboxylated products, including (+)-(E)-2,6-dimethyl-6-hydroxy-octa-2,7-dienal. oup.com The compound 2,2-Dimethyl-3,4-octadienal has been identified as a natural component in the leaf extract of Melanthera scandens. The presence of 3,7-dimethylocta-2,6-dienal and its related structures across diverse biological systems highlights their varied ecological and physiological roles. nih.gov

Plant-Derived Sources and Biosynthetic Pathways

This compound belongs to the broad class of acyclic monoterpenoids, which are significant components of many plant essential oils. While specific research on the biosynthesis of this compound is not extensively detailed in the literature, the pathways for closely related and commercially important octadienal analogs, such as the isomers geranial and neral (collectively known as citral), are well-characterized. nih.gov These pathways serve as a model for understanding the formation of similar monoterpenoid aldehydes in plants.

The fundamental building blocks for all terpenoids, including octadienals, are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net Plants utilize two primary pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. researchgate.net Monoterpenes are typically synthesized in the plastids via the MEP pathway. researchgate.net

In this pathway, geranyl diphosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP then serves as the direct precursor to a vast array of monoterpenes. For the biosynthesis of citral, the alcohol form, geraniol, is first produced from GPP. Geraniol is then oxidized to the aldehyde, geranial. medchemexpress.com A key enzyme in this final step is geraniol dehydrogenase, which has been identified and characterized in plants like ginger (Zingiber officinale). medchemexpress.com

Octadienals are found in the essential oils of a wide variety of plants, where they contribute to the plant's characteristic aroma and play roles in defense and communication. nih.govnih.gov Citral, for instance, is a major component in the oils of lemongrass (Cymbopogon species), lemon myrtle (Backhousia citriodora), and various citrus fruits like lemons and oranges. nih.govchemicalbook.com These compounds are valued for their strong lemon-like scent and are utilized in perfumery and as flavoring agents. guidechem.com The biosynthesis of these volatile compounds is often localized in specialized plant tissues, such as glandular trichomes on leaves or oil glands in fruit peels.

Table 1: Plant Sources of Related Octadienal Analogs (Citral)

| Plant Species | Common Name | Primary Octadienal Analog(s) |

|---|---|---|

| Cymbopogon citratus | Lemongrass | Geranial, Neral (Citral) nih.gov |

| Backhousia citriodora | Lemon Myrtle | Geranial, Neral (Citral) |

| Litsea cubeba | May Chang | Geranial, Neral (Citral) medchemexpress.com |

| Citrus limon | Lemon | Geranial, Neral (Citral) nih.govchemicalbook.com |

| Zingiber officinale | Ginger | Geranial medchemexpress.com |

Microbial Transformations and Metabolite Production

The structural features of this compound and its analogs, particularly the presence of carbon-carbon double bonds and an aldehyde functional group, make them susceptible to microbial biotransformation. Microorganisms possess a diverse array of enzymes, such as oxidoreductases, that can catalyze reactions on these functional groups, leading to a variety of metabolites.

Research into the microbial degradation of structurally similar compounds provides insight into potential transformation pathways for octadienals. For example, studies on the biodegradation of the pharmaceutical ibuprofen (B1674241) have identified microbial pathways that cleave and modify its carbon structure, leading to intermediates like 5-formyl-2-hydroxy-7-methylocta-2,4-dienoic acid. mdpi.com This demonstrates the capacity of bacteria, such as Sphingomonas and Pseudomonas species, to metabolize compounds with related octyl backbones. mdpi.com

A key class of enzymes involved in these transformations is the ene-reductases, which are part of the Old Yellow Enzyme (OYE) family. These enzymes are known to selectively reduce the activated carbon-carbon double bond in α,β-unsaturated aldehydes and ketones. google.com In industrial applications, ene-reductases from various microorganisms are used to hydrogenate conjugated dienals, converting them into specific mono-unsaturated aldehydes. google.com This type of enzymatic reduction could transform a dienal like this compound into various monoenal or saturated aldehyde products, depending on the enzyme's specificity.

Furthermore, microbial communities have been shown to metabolize other terpenoids. For instance, certain fungi can transform the pesticide DDT into metabolites like 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) and 4,4-dichlorobenzophenone (DBP), showcasing their broad metabolic capabilities. researchgate.net This enzymatic machinery could potentially act on octadienal structures, leading to hydroxylated, reduced, or oxidized derivatives. The specific metabolites produced would depend on the microbial species, the specific enzymes it expresses, and the reaction conditions.

Research into Retinoid X Receptor (RXR) Modulation by Related Octatrienoic Acid Ligands in Model Systems

The Retinoid X Receptors (RXRs) are a group of ligand-activated nuclear receptors (isoforms α, β, and γ) that play a central role in regulating gene transcription related to cell differentiation, proliferation, and metabolism. mdpi.comresearchgate.net RXRs are notable for their ability to form functional dimers, either with themselves (homodimers) or with a wide variety of other nuclear receptors, such as the Retinoic Acid Receptor (RAR), the Liver X Receptor (LXR), and the Vitamin D Receptor (VDR) (heterodimers). semanticscholar.orgnih.gov This versatility makes RXR a critical signaling hub and an important therapeutic target. researchgate.netresearchgate.net

A class of synthetic ligands designed to modulate RXR activity features a (2E,4E,6Z)-octatrienoic acid scaffold. mdpi.com These compounds, often referred to as rexinoids, mimic the natural RXR agonist 9-cis-retinoic acid but are designed for greater selectivity and improved pharmacological profiles. nih.govacs.org Research into these ligands is typically conducted using non-human model systems to elucidate their mechanism of action and potential therapeutic applications.

Commonly used model systems include cell-based reporter gene assays. In these systems, cells (e.g., CV-1 monkey kidney cells or human glial cells) are genetically engineered to express RXRs and a reporter gene (like luciferase) whose transcription is controlled by an RXR-responsive element (RXRE) on the DNA. mdpi.comnih.gov The activity of a potential RXR modulator is measured by the amount of light produced by the luciferase enzyme, which correlates with the degree of RXR activation. nih.gov These assays are used to determine a compound's potency (EC₅₀ value) and whether it acts as an agonist (activator), antagonist (inhibitor), or partial modulator. mdpi.commdpi.com

For example, the rexinoid UAB30, which is (2E,4E,6Z,8Z)-8-(3′,4′-Dihydro-1′(2H)-naphthalen-1′-ylidene)-3,7-dimethyl-2,3,6-octatrienoinic acid, and its analogs have been extensively studied for their ability to activate RXR and prevent certain types of cancer in rat models. nih.gov These studies allow researchers to compare the efficacy of different rexinoids and understand how they influence RXR-dependent signaling pathways in a whole-organism context. nih.gov

Structure-Activity Relationships for RXR Modulators

The biological activity of octatrienoic acid-based RXR modulators is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have revealed key molecular features that determine a ligand's binding affinity, potency, and functional outcome (i.e., agonist vs. antagonist activity).

Key SAR findings include:

The Acidic Tail: The carboxylic acid group on the polyene chain is a critical anchoring point within the RXR ligand-binding pocket, forming important interactions with amino acid residues.

The Ring System: Modifications to the ring system significantly impact potency and selectivity. For instance, in one class of rexinoids, replacing a tetralone ring with a di-substituted cyclohexenyl ring altered the compound's efficacy and side-effect profile in animal models. nih.gov

Substitution on the Ring: Adding methyl groups at different positions on the tetralone ring of the rexinoid UAB30 was found to influence both its potency as an RXR agonist and its tendency to cause lipid biosynthesis as a side effect. acs.org

The Polyene Chain and Linker: The length and conformation of the linker connecting the ring to the acid are crucial. The (2E,4E,6Z)-octatrienoic acid scaffold is a common feature in many potent RXR ligands. mdpi.com

Conversion to Antagonists: Small modifications can convert an agonist into an antagonist. For example, introducing an n-propoxy group into the 3'-position of a tetrahydrotetramethylnaphthyl octatrienoic acid scaffold resulted in a compound with potent RXR antagonist activity. mdpi.com Studies have shown that as the length of such an alkoxy side chain increases beyond three carbons, the compounds tend to shift from being partial agonists to full antagonists. mdpi.com

Table 2: Structure-Activity Relationships of Selected Octatrienoic Acid-Based RXR Modulators

| Compound Class/Modification | Structural Feature | Observed Effect on RXR Activity | Reference(s) |

|---|---|---|---|

| Tetrahydrotetramethylnaphthyl octatrienoic acid analogs | Introduction of a 3'-n-propoxy group | Converts the compound from an agonist to a potent RXR antagonist. | mdpi.com |

| UAB30 Analogs | Methyl substitution at the 4-position of the tetralone ring | Increases potency as an RXR agonist but also increases lipid biosynthesis. | acs.org |

| Class I Rexinoids | Di-substituted cyclohexenyl ring | Can be more effective in cancer prevention models but may induce hypertriglyceridemia. | nih.gov |

| CD3254 Analogs | Conversion of a 3'-methyl group to a pentoxy group (UVI3003) | Results in an RXR antagonist. | mdpi.com |

Computational Studies and Molecular Modeling of the Octadienal System

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule's electron distribution, which governs its stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for such investigations. researchgate.netmdpi.com For α,β-unsaturated aldehyde systems, including octadienals, DFT calculations can reliably predict electronic properties and reactivity. Methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to model the molecular structure and energy. researchgate.net

These calculations yield crucial data points for predicting chemical behavior:

Electron Delocalization: The conjugated system in 3-Methylocta-2,7-dienal, involving the C=C double bond and the carbonyl group, leads to electron delocalization, which enhances stability.

Reactivity Sites: Fukui indices, derived from DFT, can identify the most electrophilic and nucleophilic sites within the molecule. For α,β-unsaturated aldehydes, the β-carbon is often identified as a primary site for nucleophilic attack.

Thermodynamic Parameters: Quantum chemical calculations can determine key thermodynamic data. For instance, calculations on similar complex organic molecules have been used to find their standard enthalpies of formation. mdpi.com

Table 7.1.1: Predicted Electronic and Reactivity Descriptors This table illustrates typical parameters obtained from quantum chemical calculations for unsaturated aldehydes.

| Descriptor | Typical Predicted Information | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher chemical reactivity. |

| Electron Density | Distribution of electrons across the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |

| Fukui Indices | Values indicating the change in electron density at a specific point when the number of electrons changes. | Predicts the most likely sites for nucleophilic and electrophilic attack. |

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Provides insight into the molecule's thermodynamic stability. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com This is crucial for understanding the conformational flexibility of a molecule like this compound, which has multiple rotatable bonds.

MD simulations treat molecules using classical mechanics and force fields (e.g., AMBER, OPLS3) to calculate the forces between atoms and their subsequent motion. mdpi.com For a flexible molecule like an octadienal, MD can:

Explore Conformational Space: Identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Analyze Dynamic Behavior: Simulate how the molecule folds and changes shape over nanoseconds, which influences its interactions with other molecules, such as receptors. mdpi.com

Model Solvent Effects: Assess how the presence of a solvent, like water, affects the molecule's preferred conformation and reactivity.

Studies on related molecules, such as derivatives of 3,7-dimethylocta-2,6-dienal, have utilized MD simulations to understand their dynamic behavior and binding modes. mdpi.comshd.org.rs

In Silico Screening and Ligand-Receptor Interaction Modeling for Analogs

In silico screening uses computational methods to search large databases of compounds for potential biological activity. For analogs of this compound, these techniques can predict interactions with biological targets, such as olfactory receptors, or forecast potential toxicity.

Ligand-Receptor Docking: This technique predicts the preferred orientation of a ligand (e.g., an octadienal analog) when bound to a receptor to form a stable complex. For example, the related compound citral (B94496) ((2E)-3,7-dimethylocta-2,6-dienal) is known to interact with G-protein coupled receptors (GPCRs) like the human olfactory receptor OR5K1. nus.edu.sgnus.edu.sg Docking studies can elucidate the specific amino acid residues involved in the binding and the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. These models can be used to predict the properties of new or untested analogs. researchgate.net

Toxicity Prediction: Computer models are also used to predict potential adverse effects. For instance, the TIMES SS model is an in silico tool used to predict the skin sensitization potential of chemicals based on their structure. google.com Other platforms like SARpy can be used to identify structural alerts associated with genotoxicity. researchgate.net

Table 7.3.1: Example of Predicted Ligand-Receptor Interaction Data for an Analog This table shows the type of information generated from ligand-receptor modeling, using citral and the OR5K1 receptor as an example.

| Ligand | Receptor | Interacting Residues (Predicted) | Predicted Binding Affinity | Source(s) |

| (2E)-3,7-dimethylocta-2,6-dienal (Citral) | Olfactory receptor 5K1 (OR5K1) | Involves specific amino acids within the receptor's binding pocket. | High | nus.edu.sg |

Spectroscopic Data Prediction and Validation

Computational methods can predict various types of spectroscopic data, which can then be used to validate and interpret experimental results.

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the structure of synthesized or isolated compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies of a molecule. mdpi.com For this compound, this would help identify characteristic peaks, such as the C=O stretch of the aldehyde and the C=C stretches of the dienal system.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational tools can predict properties relevant to MS, such as the monoisotopic mass and the collision cross section (CCS). uni.lu The CCS is a measure of the ion's shape in the gas phase and can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺). uni.lu

Table 7.4.1: Predicted Mass Spectrometry Data for a Related Compound The following table shows predicted collision cross section (CCS) values for the related compound 3-methylocta-2,7-dien-1-ol, illustrating the type of data that can be computationally generated.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source(s) |

| [M+H]⁺ | 141.12740 | 133.9 | uni.lu |

| [M+Na]⁺ | 163.10934 | 139.9 | uni.lu |

| [M-H]⁻ | 139.11284 | 132.4 | uni.lu |

Future Research Directions and Unexplored Avenues for 3 Methylocta 2,7 Dienal

Development of Novel Stereoselective Synthetic Routes

Currently, there is a notable absence of established stereoselective synthetic routes specifically for 3-Methylocta-2,7-dienal in published research. While methods for synthesizing similar structures, such as other methylated octadienals or related dienols, exist, these are not directly applicable for the stereocontrolled construction of this compound. Future research should focus on developing synthetic pathways that allow for precise control over the stereochemistry of the double bonds and the chiral center at the third carbon. This could involve exploring various modern synthetic methodologies, including organocatalysis, transition-metal catalysis, and enzymatic transformations, to achieve high yields and enantiomeric purity. The development of such routes is fundamental for accessing sufficient quantities of the pure stereoisomers needed for further chemical and biological evaluation.

Elucidation of Complex Reaction Mechanisms

The reaction mechanisms of this compound are another area ripe for investigation. Due to the presence of multiple reactive sites—an aldehyde, a conjugated double bond, and an isolated double bond—its reactivity is expected to be complex and versatile. Future studies could explore a range of transformations, including oxidation, reduction, cycloadditions, and nucleophilic additions, to understand the regioselectivity and stereoselectivity of its reactions. For instance, investigating the epoxidation of the two distinct double bonds could reveal valuable insights into their relative reactivities. Computational studies, in conjunction with experimental work, would be instrumental in elucidating the transition states and reaction pathways, providing a deeper understanding of the molecule's chemical behavior.

Discovery of New Biological Activities in Diverse Non-Human Models

The biological activities of this compound remain completely uncharacterized. Many structurally related terpenoids, such as citral (B94496) ((E)-3,7-Dimethylocta-2,6-dienal), are known to possess a range of biological effects, including anti-inflammatory properties. medchemexpress.com This suggests that this compound could also exhibit interesting bioactivities. A crucial direction for future research is the systematic screening of this compound in various non-human biological models. Initial in vitro assays could explore its potential antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects. Promising results could then be followed up with studies in model organisms to understand its effects at a systemic level. Such research could uncover novel therapeutic leads or valuable biochemical tools.

Advanced Analytical Methodologies for Trace Analysis and Metabolite Identification

To support both synthetic and biological studies, the development of advanced analytical methods for this compound is essential. Currently, there are no specific methods reported for its trace analysis or the identification of its metabolites. Future research should focus on establishing robust protocols using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which are standard for analyzing volatile compounds and their derivatives. boku.ac.at Developing methods for trace analysis would be particularly important for detecting the compound in complex matrices, such as environmental samples or biological tissues. Furthermore, identifying its metabolic fate in non-human models would be crucial for understanding its potential bioactivities and pharmacokinetics.

Design of Structurally Modified Analogs with Enhanced Specificity or Potency

Once the synthesis and biological activity of this compound are better understood, a promising avenue for research would be the design and synthesis of structurally modified analogs. By systematically altering the molecule's structure—for example, by modifying the substituents, altering the stereochemistry, or introducing new functional groups—it may be possible to enhance its biological specificity or potency. For instance, the synthesis of analogs like [(2E)-3-methylocta-2,7-dien-4-yl] acetate (B1210297) could be a starting point for exploring structure-activity relationships. researchgate.net This approach could lead to the development of new compounds with tailored properties for specific applications in medicine or agriculture, areas where related terpenoids have already shown promise.

Q & A

Q. What strategies mitigate bias in qualitative studies on this compound’s applications?

- Methodological Answer : Implement triangulation by combining experimental data, computational simulations, and literature meta-analysis. Use blinded data interpretation, where analysts are unaware of sample origins. Publish negative results to counter publication bias and enhance dataset robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.